molecular formula C8H4ClN3 B3080096 4-chloro-1H-indazole-5-carbonitrile CAS No. 1082041-91-5

4-chloro-1H-indazole-5-carbonitrile

Cat. No.: B3080096
CAS No.: 1082041-91-5
M. Wt: 177.59 g/mol
InChI Key: HKLXPJOGSHCVGX-UHFFFAOYSA-N
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Description

4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5) is a high-purity heterocyclic building block of significant interest in pharmaceutical research and development. This compound, with the molecular formula C8H4ClN3 and a molecular weight of 177.59 g/mol, is a substituted indazole derivative . The indazole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in compounds with diverse biological activities . The specific substitution pattern of chloro and cyano functional groups on the indazole core makes this compound a versatile intermediate for further synthetic elaboration, particularly in the construction of more complex molecules for drug discovery. The indazole scaffold is a key pharmacophore in several marketed drugs and clinical candidates, with applications spanning anticancer, anti-inflammatory, antibacterial, and neuroprotective therapies . Researchers utilize this and related indazole derivatives as critical intermediates in the synthesis of potential kinase inhibitors and other biologically active molecules . The presence of distinct reactive sites on the molecule allows for selective functionalization, enabling structure-activity relationship (SAR) studies. Handling of this compound should be conducted with care. Please refer to the associated Safety Data Sheet for detailed hazard information. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-indazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLXPJOGSHCVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801292923
Record name 4-Chloro-1H-indazole-5-carbonitrile
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Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082041-91-5
Record name 4-Chloro-1H-indazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082041-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indazole-5-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1h Indazole 5 Carbonitrile

Strategies for 1H-Indazole Ring System Construction

The construction of the 1H-indazole scaffold is a cornerstone of many synthetic routes. A variety of methods, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes, have been developed to access this important heterocyclic motif.

Cyclization Reactions and Annulation Approaches

Cyclization reactions represent a fundamental and widely employed strategy for constructing the 1H-indazole ring. These methods typically involve the formation of a key nitrogen-nitrogen bond and subsequent ring closure to yield the bicyclic indazole system.

A common approach involves the intramolecular cyclization of appropriately substituted aromatic precursors. For instance, the Cadogan reaction, a reductive cyclization of o-nitrobenzylamines or related compounds, provides a pathway to the indazole core. acs.org Another classical method is the Richter cyclization, which transforms o-nitro- or o-azidocinnamic acids into indazoles.

Annulation strategies, where a new ring is fused onto an existing one, are also prevalent. A [3+2] annulation approach utilizing arynes and hydrazones can efficiently construct the 1H-indazole skeleton. organic-chemistry.org This method offers a general alternative to traditional SNAr reactions of o-fluorobenzonitriles with hydrazine (B178648). organic-chemistry.org Furthermore, highly functionalized 1H-indazoles can be prepared through a two-step [3+2] annulation process involving the condensation of 1,3-diphenyl-5-cyanomethylpyrazole with α-oxoketene dithioacetals, followed by an acid-catalyzed intramolecular cyclization. chemicalbook.com

More recent developments have focused on domino or cascade reactions, where multiple bond-forming events occur in a single pot. For example, a one-pot synthesis of 1H-indazoles has been developed from 2-haloacetophenones through a copper-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration and cyclization. chemicalbook.com

The following table summarizes some key cyclization and annulation strategies for 1H-indazole synthesis:

Reaction Type Starting Materials Key Features
Cadogan Reductive Cyclizationo-nitrobenzylaminesReductive cyclization. acs.org
[3+2] AnnulationArynes and hydrazonesEfficient alternative to SNAr reactions. organic-chemistry.org
[3+2] Annulation1,3-diphenyl-5-cyanomethylpyrazole and α-oxoketene dithioacetalsTwo-step process for highly functionalized indazoles. chemicalbook.com
One-pot Domino Reaction2-haloacetophenones and methyl hydrazineCopper-catalyzed amination followed by cyclization. chemicalbook.com

Transition-Metal-Catalyzed and Metal-Free Protocols for Indazole Formation

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of indazoles, offering high efficiency, selectivity, and functional group tolerance. benthamdirect.comresearchgate.net Palladium-, copper-, and rhodium-based catalysts have been extensively used in these transformations. nih.govbeilstein-journals.orgacs.org

Transition-Metal-Catalyzed Approaches:

Palladium-catalyzed reactions, such as the intramolecular N-arylation of o-haloarylhydrazones, are a common method for indazole synthesis. beilstein-journals.org While o-bromo derivatives often give better yields, the use of more readily available and less expensive o-chloroarylhydrazones is also possible. beilstein-journals.org Palladium catalysis has also been employed in the synthesis of 3-substituted indazoles via cyclization reactions. acs.org

Copper-catalyzed methods provide a valuable alternative. Copper(I) oxide can mediate the cyclization of o-haloaryl N-sulfonylhydrazones to form 1H-indazoles. nih.gov Copper(II) acetate (B1210297) has also been used to mediate N-N bond formation from ketimines, which are prepared from o-aminobenzonitriles. nih.gov An intramolecular Ullmann reaction, catalyzed by copper, can be used to form the 1H-indazole ring from a hydrazone precursor. thieme-connect.com

Rhodium-catalyzed reactions have enabled novel C–H activation and annulation strategies. nih.govrsc.orgresearchgate.net For instance, Rh(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step synthesis of N-aryl-2H-indazoles. acs.org This methodology also allows for the development of a removable aryl group, leading to N-unsubstituted indazoles. acs.org

The following table highlights some prominent transition-metal-catalyzed methods for indazole synthesis:

Metal Catalyst Reaction Type Starting Materials Key Features
PalladiumIntramolecular N-arylationo-haloarylhydrazonesWidely used, accommodates various functional groups. beilstein-journals.orgacs.org
CopperCyclizationo-haloaryl N-sulfonylhydrazonesEfficient and versatile. nih.gov
CopperN-N Bond FormationKetiminesUtilizes readily available starting materials. nih.gov
CopperIntramolecular Ullmann ReactionHydrazonesScalable approach. thieme-connect.com
RhodiumC-H Activation/AnnulationAzobenzenes and aldehydesOne-step synthesis of N-aryl-2H-indazoles. acs.org
Rhodium[4+2] Annulation1H-indazoles and propargyl alcoholsDirect access to complex fused indazole systems. rsc.org

Metal-Free Protocols:

While transition-metal catalysis is powerful, metal-free approaches offer advantages in terms of cost, toxicity, and ease of purification. Several metal-free methods for indazole synthesis have been reported.

One such method involves the synthesis of 1H-indazoles from o-aminobenzoximes through the selective activation of the oxime group with methanesulfonyl chloride and triethylamine. nih.gov This reaction is mild and amenable to scale-up. nih.gov Another metal-free approach utilizes the reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives to provide indazoles in good yields. organic-chemistry.org Additionally, direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones can be achieved using iodine in the presence of potassium iodide and sodium acetate to form 1H-indazoles. nih.gov

Selective Introduction of Chlorine at the C-4 Position of the Indazole Nucleus

The introduction of a chlorine atom at the C-4 position of the indazole ring requires a regioselective chlorination method. Direct chlorination of the indazole core often leads to a mixture of products, with substitution occurring at various positions. Therefore, strategies that direct the chlorination specifically to the C-4 position are crucial.

One approach involves the use of a directing group to guide the electrophilic chlorinating agent to the desired position. However, a more common and often more practical strategy is to start with a precursor that already contains the chlorine atom at the correct position on the benzene (B151609) ring before the indazole ring is formed.

For instance, starting with 2-chloro-6-methylaniline (B140736) allows for the construction of the indazole ring with the chlorine atom pre-installed at the C-4 position. researchgate.net This precursor can undergo diazotization followed by ring closure to form 4-chloro-1H-indazole. This approach avoids the challenges of regioselective chlorination of the pre-formed indazole ring system.

Alternatively, late-stage C-H chlorination methods are being developed that offer high site selectivity. nih.gov While not specifically demonstrated for 4-chloro-1H-indazole-5-carbonitrile in the provided context, these methods, which often utilize a combination of a radical-generating species and a chlorine atom transfer agent, could potentially be adapted for the selective chlorination of an appropriately substituted indazole precursor. nih.gov

Strategies for Carbonitrile Functionalization at the C-5 Position

Introducing a carbonitrile (cyano) group at the C-5 position of the indazole ring is another key synthetic step. This can be achieved through direct cyanation of a C-H bond or by converting a precursor functional group at that position into a nitrile.

Direct C-H Cyanation Approaches

Direct C-H cyanation offers an atom-economical approach to introduce the nitrile group. Transition-metal-catalyzed methods have been developed for the cyanation of various heterocycles. While a specific protocol for the C-5 cyanation of 4-chloro-1H-indazole is not detailed in the provided search results, Rh(III)-catalyzed direct cyanation of 2H-indazoles at the ortho-position of a phenyl substituent has been reported, demonstrating the feasibility of C-H cyanation on the indazole scaffold. nih.gov Such a strategy, if adapted for the C-5 position of the indazole ring itself, would likely require a directing group to achieve the desired regioselectivity.

Conversion from Precursor Functional Groups to Nitrile

A more established and often more reliable method for introducing the C-5 carbonitrile is through the conversion of a precursor functional group. The nitrile group is a versatile functional group that can be formed from various precursors. researchgate.netnih.gov

Common precursor functional groups that can be converted to a nitrile include:

Aldehydes: An aldehyde at the C-5 position can be converted to a nitrile through various methods, such as reaction with hydroxylamine to form an oxime, followed by dehydration.

Carboxylic Acids or Esters: A carboxylic acid or ester at C-5 can be converted to a primary amide, which can then be dehydrated to the nitrile using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Halides: A bromo or iodo group at the C-5 position can be converted to a nitrile via a nucleophilic substitution reaction with a cyanide salt, often catalyzed by a transition metal like palladium or copper (a Rosenmund-von Braun reaction).

The synthesis of this compound would likely involve a multi-step process where the indazole ring is first constructed, potentially with the chlorine atom already in place. Subsequently, a functional group at the C-5 position, introduced either during the initial ring synthesis or in a later step, would be converted to the carbonitrile. For example, a synthetic route could involve the formation of a 4-chloro-5-bromo-1H-indazole intermediate, which could then undergo cyanation.

Cycloaddition Reactions Involving Nitrile Precursors

The formation of the indazole ring system can be achieved through various cycloaddition reactions. A prominent method is the [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile. In the context of indazole synthesis, precursors containing a nitrile group can be involved in generating the necessary reactive intermediates.

One established approach involves the reaction of in situ generated nitrile imines with benzynes. wikipedia.org Nitrile imines, which are 1,3-dipoles, can be formed from the dehydrohalogenation of hydrazonoyl halides. These intermediates then readily react with benzynes, which are highly reactive dienophiles generated from precursors like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, to yield substituted 1H-indazoles. wikipedia.orgacs.org The reaction is typically rapid, often completing within minutes, and can produce a range of N(1)-C(3) disubstituted indazoles in moderate to excellent yields. wikipedia.org

Another variation of the 1,3-dipolar cycloaddition utilizes nitrile oxides, which can be generated from the corresponding hydroximinoyl chlorides. chemrxiv.org These nitrile oxides can react with suitable dipolarophiles to form heterocyclic rings. While direct cycloaddition to form a pre-functionalized benzene ring of an indazole is complex, these methods highlight the versatility of nitrile-containing precursors in building heterocyclic systems.

For a polysubstituted target like this compound, a direct one-pot cycloaddition is challenging due to issues of regioselectivity and the need for appropriately substituted precursors. The electronic and steric effects of the substituents on both the dipole and the dipolarophile heavily influence the outcome of the reaction. semanticscholar.org Therefore, while cycloaddition reactions provide a powerful tool for constructing the core indazole scaffold, multi-step integrated pathways are often more practical for synthesizing specifically substituted derivatives.

Table 1: Overview of Cycloaddition Reactions for Indazole Synthesis

Reaction TypeDipoleDipolarophileKey Features
[3+2] CycloadditionNitrile ImineBenzyneRapid reaction, forms N(1)-C(3) disubstituted indazoles. wikipedia.org
[3+2] CycloadditionDiazo compoundsBenzyneEfficient for substituted indazoles, can be influenced by stoichiometry to yield N-arylated products. acs.org
1,3-Dipolar CycloadditionNitrile OxideVariousUsed for synthesizing five-membered heterocycles, applicable in principle to precursors of substituted indazoles. chemrxiv.org

Integrated Synthetic Pathways for Multi-Substituted 1H-Indazoles: Case of this compound

The synthesis of this compound is more practically achieved through a multi-step, integrated pathway that allows for the sequential and controlled introduction of the required functional groups. A plausible and efficient route can be designed starting from readily available substituted anilines or benzonitriles.

A key strategy involves the formation of the indazole ring from an appropriately substituted aniline (B41778) derivative, followed by functional group interconversion to introduce the nitrile group. An improved preparation of the crucial intermediate, 4-chloro-1H-indazole, starts from 3-chloro-2-methylaniline. researchgate.net This involves an acetylation, followed by a diazotization and cyclization reaction. researchgate.net

Building upon this, a potential pathway to the target molecule can be envisioned. A highly relevant synthetic approach has been demonstrated for a similar compound, 7-bromo-4-chloro-1H-indazol-3-amine, which starts from 2,6-dichlorobenzonitrile. semanticscholar.org This method involves a regioselective bromination followed by a cyclization with hydrazine to form the indazole ring. semanticscholar.org This strategy of commencing with a substituted benzonitrile (B105546) is particularly instructive.

A likely synthetic route to this compound would begin with a suitably substituted precursor, such as 2-amino-4-chloro-5-methylbenzonitrile. Diazotization of this aniline derivative would lead to an in-situ cyclization to form the indazole ring. Alternatively, one could start with an existing 4-chloro-1H-indazole and introduce the cyano group at the 5-position.

A classic and effective method for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt to yield the corresponding nitrile. wikipedia.org Therefore, a synthetic sequence could involve the preparation of 5-amino-4-chloro-1H-indazole, which would then be subjected to the Sandmeyer reaction to afford the final product, this compound.

Table 2: Proposed Integrated Synthetic Pathway for this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
13-Chloro-2-methyl-5-nitroaniline1. NaNO₂, H₂SO₄, 0-5 °C 2. Heat4-Chloro-5-nitro-1H-indazole
24-Chloro-5-nitro-1H-indazoleFe, NH₄Cl, EtOH/H₂O, reflux5-Amino-4-chloro-1H-indazole
35-Amino-4-chloro-1H-indazole1. NaNO₂, HCl, 0-5 °C 2. CuCN, KCNThis compound

This integrated approach allows for the precise installation of the chloro and cyano substituents at the desired positions on the indazole ring, offering a more controlled and scalable route compared to a direct cycloaddition for this specific polysubstituted target.

Chemical Reactivity and Transformation Pathways of 4 Chloro 1h Indazole 5 Carbonitrile

Electrophilic and Nucleophilic Substitution Reactions on the Indazole Core

The indazole ring system is aromatic, but the presence of the chloro and carbonitrile groups significantly deactivates the benzene (B151609) portion towards electrophilic attack. Consequently, electrophilic substitutions on the carbocyclic ring are not commonly observed. Instead, reactions with electrophiles typically occur at the nitrogen atoms of the pyrazole (B372694) ring, as will be discussed in the section on N-alkylation and N-acylation.

Conversely, the electron-deficient nature of the benzene ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position serves as a viable leaving group, particularly in the presence of strong nucleophiles. This reactivity allows for the introduction of a variety of functional groups at this position. For instance, reaction with amines or alkoxides can yield the corresponding 4-amino or 4-alkoxy-1H-indazole-5-carbonitrile derivatives.

ReactantProductReaction Type
Amines4-amino-1H-indazole-5-carbonitrileNucleophilic Aromatic Substitution
Alkoxides4-alkoxy-1H-indazole-5-carbonitrileNucleophilic Aromatic Substitution

Reactivity of the Carbonitrile Group in 4-chloro-1H-indazole-5-carbonitrile

The carbonitrile group at the C5 position is a versatile functional handle that can be transformed into several other important chemical moieties.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. This transformation is a common strategy for introducing a carboxylic acid or amide functionality, which can then be used in further synthetic steps, such as amide bond formation.

Reduction of the carbonitrile group provides a primary amine. This is typically achieved using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. The resulting aminomethyl group is a key building block for the synthesis of more complex molecules.

ReactionProduct
Hydrolysis4-chloro-1H-indazole-5-carboxylic acid or 4-chloro-1H-indazole-5-carboxamide
Reduction4-chloro-5-(aminomethyl)-1H-indazole

The carbonitrile group can participate in cycloaddition reactions, most notably with azides to form a tetrazole ring. This [3+2] cycloaddition is a powerful method for creating tetrazole-containing compounds, which are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Condensation reactions of the nitrile group with nucleophiles like hydroxylamine (B1172632) or hydrazine (B178648) can lead to the formation of amidoximes and amidrazones, respectively. These intermediates can be further cyclized to generate various five-membered heterocycles.

Regioselectivity in Further Functionalization of this compound

The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) introduces the challenge of regioselectivity in reactions such as alkylation and acylation.

Alkylation and acylation of the indazole nitrogen atoms are common methods for further derivatization. The reaction of this compound with alkylating or acylating agents typically yields a mixture of N1 and N2 substituted products. The ratio of these isomers is influenced by factors such as the nature of the electrophile, the base used, the solvent, and the reaction temperature. For example, the use of bulkier reagents may favor substitution at the less sterically hindered N1 position.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 1h Indazole 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of 4-chloro-1H-indazole-5-carbonitrile, the protons on the aromatic ring and the N-H proton of the indazole ring would exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the chloro and cyano substituents. The N-H proton of the indazole ring is expected to appear as a broad singlet at a more downfield position, often above δ 10 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is typically observed in the range of δ 115-125 ppm. The carbon atoms of the indazole ring would appear in the aromatic region (δ 110-150 ppm). The specific chemical shifts are influenced by the attached atoms; for instance, the carbon atom bonded to the chlorine (C4) would be shifted due to the electronegativity of the halogen. Theoretical calculations and comparison with spectra of similar indazole derivatives are often used to assign each signal to a specific carbon atom. nih.govnih.gov

Table 1: Predicted NMR Data for this compound This table is based on typical chemical shift values for indazole derivatives and serves as an illustrative example.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H >10.0 Broad Singlet N-H
¹H 7.5 - 8.5 Multiplet Aromatic C-H
¹³C 115 - 125 Singlet -C≡N

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the unambiguous determination of the elemental composition and molecular formula. researchgate.net

For this compound, the molecular formula is C8H4ClN3. HRMS analysis would aim to detect the molecular ion [M+H]⁺ (for positive ion mode) with a precise mass. The theoretical monoisotopic mass of this compound is 177.009375 g/mol . epa.gov The detection of an ion with a mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The presence of a chlorine atom is further confirmed by the characteristic isotopic pattern of the molecular ion peak, which will show two signals separated by approximately 2 m/z units ([M]⁺ and [M+2]⁺) with a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Table 2: HRMS Data for this compound

Parameter Value Source
Molecular Formula C8H4ClN3 sigmaaldrich.com
Monoisotopic Mass 177.009375 g/mol epa.gov
Average Mass 177.59 g/mol epa.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The presence of the nitrile group (C≡N) is indicated by a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The N-H bond of the indazole ring will give rise to a stretching vibration, typically appearing as a broad band in the range of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will produce several peaks between 1400 and 1600 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹. Analysis of the IR spectra of related indazole compounds can aid in the precise assignment of these bands. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Indazole N-H Stretch, hydrogen-bonded 3200 - 3500 (broad)
Aromatic C-H Stretch 3000 - 3100
Nitrile C≡N Stretch 2220 - 2260 (sharp)
Aromatic C=C Stretch 1400 - 1600

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and for determining the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

For a compound like this compound, reverse-phase HPLC is a standard method for purity assessment. bldpharm.com In this technique, the compound is passed through a column (e.g., C18) with a polar mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak in the chromatogram. A high purity sample will show a single, sharp peak with a characteristic retention time under specific conditions (e.g., mobile phase composition, flow rate, and column temperature).

When coupled with a mass spectrometer (LC-MS or GC-MS), chromatography becomes a powerful tool for both separation and identification. researchgate.netbldpharm.com The chromatograph separates the compound from any impurities, and the mass spectrometer provides the molecular weight and fragmentation data for the substance eluting at that specific retention time, confirming the identity of the peak and assessing its purity simultaneously. researchgate.net

Table 4: Example of Chromatographic Method for Purity Analysis

Parameter Description
Technique High-Performance Liquid Chromatography (HPLC)
Column C18 Reverse-Phase
Mobile Phase Gradient of Acetonitrile and Water
Detection UV-Vis at a specific wavelength (e.g., 254 nm)

| Result | Purity expressed as a percentage of the main peak area |

Computational Chemistry and Theoretical Investigations of 4 Chloro 1h Indazole 5 Carbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-chloro-1H-indazole-5-carbonitrile, DFT studies are crucial for understanding its stability, reactivity, and spectroscopic properties. These calculations provide a theoretical framework for interpreting experimental observations and predicting new chemical behaviors.

HOMO-LUMO Energy Gaps and Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. schrodinger.com

For indazole derivatives, the HOMO-LUMO energy gap can be calculated using DFT methods, such as B3LYP with a 6-31G(d) basis set. researchgate.netresearchgate.net These calculations reveal that substituents on the indazole ring can significantly influence the energy gap. For instance, a study on various indazole derivatives showed that certain substitutions led to a more substantial HOMO-LUMO energy gap, indicating greater stability. nih.govrsc.org The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule, as the energy of the gap often corresponds to the lowest energy electronic excitation. schrodinger.com

ParameterDescriptionSignificance in this compound
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron. The energy and localization of the HOMO influence the molecule's behavior in reactions with electrophiles.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron. The energy and localization of the LUMO are important for reactions with nucleophiles.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. A smaller gap generally implies higher reactivity.

Electrostatic Potential Surfaces and Fukui Functions for Predicting Reactivity Sites

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. nih.gov These functions are derived from the change in electron density as the number of electrons in the system changes. nih.gov The condensed Fukui function can be used to identify sites for electrophilic, nucleophilic, and radical attack. nih.gov For this compound, calculating the Fukui functions would pinpoint which atoms are most likely to participate in chemical reactions, providing a detailed map of its chemical reactivity.

Analysis of Tautomeric Stability and Equilibrium within the Electronic Framework

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is crucial for understanding the molecule's chemical and biological properties. DFT calculations can be employed to determine the energies of the different tautomers and thus predict their equilibrium populations.

A study on the addition mechanism of 1H-indazole and its nitro derivatives to formaldehyde (B43269) utilized DFT calculations to support experimental findings. nih.gov These calculations, performed at the B3LYP/6-311++G(d,p) level, provided a solid theoretical basis for the observed reaction mechanisms and the stability of the resulting products. nih.gov For this compound, a similar theoretical analysis would clarify the predominant tautomeric form in different environments and its implications for reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility of a molecule and the stability of its interactions with other molecules, such as proteins.

For indazole derivatives, MD simulations have been used to investigate their binding stability within the active sites of proteins. For example, MD simulations of an indazole derivative acting as a HIF-1α inhibitor showed that the compound remained stable in the protein's active site. nih.gov This stability is crucial for its inhibitory activity. Similarly, MD simulations of this compound in complex with a biological target would reveal its dynamic behavior and the key interactions that contribute to its binding affinity and stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives: Mechanistic Correlates

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to understand the structural features that are important for their activity.

Several QSAR studies have been performed on indazole derivatives to elucidate the structural requirements for their biological activities. For instance, 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors helped to create a structural framework for designing new, more potent inhibitors. nih.gov These models use steric and electrostatic fields to correlate the structure of the molecules with their inhibitory potency. nih.gov Another study developed QSAR models for indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing, using a combination of 2D and 3D descriptors. nih.gov These models successfully predicted the inhibitory activity of the compounds and provided insights into the impact of different structural features. nih.gov For this compound, developing a QSAR model based on a series of its analogs could help to optimize its structure for a specific biological target.

QSAR Model TypeDescriptors UsedApplication for Indazole Derivatives
2D-QSAR Topological, constitutional, and physicochemical descriptorsUsed to model the anti-inflammatory and antimicrobial activities of indazole derivatives. researchgate.netgrowingscience.com
3D-QSAR Steric and electrostatic fields (e.g., CoMFA, CoMSIA)Employed to understand the structural requirements for indazole derivatives as inhibitors of targets like HIF-1α and TTK. nih.govgrowingscience.com

Molecular Docking Studies for Mechanistic Biological Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to a protein receptor.

Molecular docking studies have been instrumental in understanding the interaction of indazole derivatives with various biological targets. For example, docking studies of novel indazole derivatives against a renal cancer-related protein (PDB: 6FEW) identified compounds with high binding energies, suggesting their potential as anti-cancer agents. nih.govrsc.org The analysis of the docking results revealed the specific interactions between the ligands and the amino acid residues in the active site of the protein. nih.govrsc.org For this compound, molecular docking into the active site of a relevant biological target would provide a detailed picture of its binding mode, including the key hydrogen bonds and hydrophobic interactions that stabilize the complex. This information is invaluable for the rational design of more potent and selective inhibitors.

Mechanistic Investigations of Biological Activities of 4 Chloro 1h Indazole 5 Carbonitrile Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 4-chloro-1H-indazole-5-carbonitrile have been the subject of extensive research to understand their interactions with various enzymes, revealing mechanisms that underpin their potential therapeutic effects. These studies have primarily focused on their roles as inhibitors of kinases and other key enzymes involved in physiological and pathological processes.

Kinase Inhibition Mechanisms

Indazole derivatives are recognized as significant scaffolds in the development of kinase inhibitors for cancer therapy. nih.gov Several anticancer drugs with an indazole core, such as axitinib, niraparib, and pazopanib, are commercially available. nih.gov The versatility of the indazole nucleus allows for the synthesis of specific inhibitors targeting both tyrosine and serine/threonine kinases. nih.gov

Research has shown that derivatives of 1H-indazole can act as potent inhibitors of various kinases, playing a crucial role in cellular processes like proliferation, differentiation, and apoptosis. nih.gov For instance, certain 1H-indazole derivatives have been identified as inhibitors of fibroblast growth factor receptor (FGFR), a tyrosine kinase. nih.gov Specifically, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have shown potent FGFR1 inhibition. nih.gov

Furthermore, other indazole derivatives have demonstrated inhibitory activity against extracellular signal-regulated kinase 1/2 (ERK1/2), with some compounds showing both enzymatic and cellular activity in the nanomolar and low micromolar range, respectively. nih.gov The design of these inhibitors is often guided by the structure of lead compounds, leading to the synthesis of derivatives with enhanced potency. nih.gov

Some 1H-indazole derivatives have also been developed as inhibitors of epidermal growth factor receptor (EGFR) kinase, including mutants like T790M, with IC50 values in the low nanomolar range. nih.gov Additionally, N-substituted prolinamido indazole derivatives have been reported as potent inhibitors of Rho-associated coiled-coil kinases (ROCKs), which are involved in cell proliferation and apoptosis. nih.gov Interleukin-2-inducible T-cell kinase (ITK) inhibitors based on the indazole scaffold have also been developed. nih.gov

The inhibitory action of these compounds often involves binding to the active site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling pathways that are often dysregulated in diseases like cancer.

Exploration of Specific Molecular Pathways and Cellular Mechanisms

The biological activities of this compound derivatives are mediated through the modulation of specific molecular pathways and cellular mechanisms, leading to outcomes such as apoptosis induction and inhibition of cell proliferation.

Apoptosis Induction: Several indazole derivatives have been shown to induce apoptosis in cancer cells. nih.govnih.gov For example, one synthesized indazole derivative, compound 2f, was found to promote apoptosis in the 4T1 breast cancer cell line in a dose-dependent manner. nih.gov The mechanism of apoptosis induction was linked to the mitochondrial apoptotic pathway, as evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, this compound caused a loss of mitochondrial membrane potential (ΔΨm). nih.gov

Reactive Oxygen Species (ROS) Pathways: The induction of apoptosis by some indazole derivatives is also connected to the generation of reactive oxygen species (ROS). nih.gov The same compound 2f that induced apoptosis was also found to increase ROS levels in 4T1 cells, suggesting that the apoptotic effect is mediated, at least in part, through the ROS-mitochondrial apoptotic pathway. nih.gov

Cell Proliferation Inhibition: A primary outcome of kinase inhibition by indazole derivatives is the suppression of cell proliferation. nih.govnih.gov These compounds have demonstrated potent growth inhibitory activity against various cancer cell lines. nih.gov For instance, compound 2f inhibited the proliferation and colony formation of 4T1 breast cancer cells. nih.gov The inhibition of kinases such as FGFR, ERK1/2, and ROCKs by indazole derivatives directly impacts the signaling pathways that control cell cycle progression and proliferation. nih.govnih.gov For example, inhibitors of cell division cycle 7 (CDC7) kinase, including analogs of 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one, have been developed to halt the cell cycle. nih.gov

Structure-Activity Relationship (SAR) Derivations for Mechanistic Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound derivatives influences their biological activity and for guiding the design of more potent and selective compounds.

For kinase inhibition , SAR studies have revealed that substitutions at various positions of the indazole ring are critical. For instance, in the case of FGFR inhibitors, the introduction of an acetyl or methoxy (B1213986) group at the meta position of a phenyl ring attached to the indazole scaffold was found to increase the inhibitory activity against FGFR1. nih.gov Similarly, for IDO1 inhibitors, SAR analysis indicated that the substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in their inhibitory potency. nih.gov The presence of the 1H-indazole ring itself is considered a key pharmacophore for IDO1 inhibition. nih.gov

In the context of MAO-B inhibition , SAR studies of indazole-carboxamides have shown that the nature and position of substituents on the phenyl ring of the carboxamide moiety significantly impact potency and selectivity. nih.gov For example, N-(3,4-dichlorophenyl) and N-(3,4-difluorophenyl) substitutions were found to be highly favorable for potent and selective MAO-B inhibition. nih.gov The replacement of the carboxamide linker with a methanimine (B1209239) spacer also yielded a novel class of highly potent and selective MAO-B inhibitors. nih.gov

The following table provides a summary of the inhibitory activities of selected indazole derivatives against various enzymes:

CompoundTarget EnzymeIC50 ValueReference
N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491)Human MAO-B0.386 nM nih.gov
N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410)Human MAO-B0.227 nM nih.gov
(E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimineHuman MAO-B0.612 nM nih.gov
N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (PSB-1434)Human MAO-B1.59 nM nih.gov
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivativeFGFR169.1 nM nih.gov
1H-indazole derivative (Compound 109)EGFR T790M5.3 nM nih.gov
1H-indazole derivative (Compound 109)EGFR8.3 nM nih.gov
1H-indazole amide derivatives (Compounds 116, 117, 118)ERK1/29.3 - 25.8 nM nih.gov
1H-indazole derivative (Compound 120)IDO15.3 µM nih.gov

This data highlights the potent and often selective inhibitory activities of indazole derivatives, underscoring the importance of the indazole scaffold in medicinal chemistry.

Advanced Research Directions and Non Biological Applications

4-chloro-1H-indazole-5-carbonitrile as a Scaffold in Chemical Probe Development

The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in pharmacologically active compounds. nih.govnih.govnih.gov This privileged status stems from its unique structural and electronic properties, including its aromatic 10-π electron system and its ability to participate in various intermolecular interactions. longdom.org The indazole framework serves as a foundational structure, or scaffold, upon which chemical probes can be constructed. These probes are essential tools for studying biological processes at a molecular level.

This compound is a functionalized derivative of this core scaffold. The substituents on the benzene (B151609) ring—a chloro group at position 4 and a carbonitrile (cyano) group at position 5—are critical for its potential application in probe development. These electron-withdrawing groups significantly modify the electronic properties of the indazole ring system. This electronic modulation can be exploited to fine-tune the binding affinity and selectivity of a probe for its biological target.

Furthermore, the chloro and carbonitrile groups can serve as synthetic handles for further chemical modifications. The carbonitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing points for attaching reporter tags (like fluorophores or biotin) or linker groups, which are essential components of many chemical probes. The strategic placement of these substituents on the this compound scaffold provides a versatile platform for designing next-generation chemical probes for target identification and validation. rsc.org

Potential in Materials Science Research

The unique photophysical properties of the indazole ring system have led to growing interest in its application beyond biology, particularly in the field of materials science. benthamdirect.combohrium.com Indazole derivatives are being explored for their potential use in creating novel functional organic materials. rsc.org

Indazole and its derivatives are aromatic, heterocyclic compounds with a 10-π electron system, which imparts them with notable electronic and photophysical properties. longdom.org These properties can be finely tuned by adding different functional groups to the core structure. researchgate.net The introduction of substituents alters the electron distribution within the molecule, thereby affecting its ground and excited state energies, which in turn dictates its absorption and emission characteristics. researchgate.net

In the case of this compound, the presence of two strong electron-withdrawing groups (chloro and cyano) is expected to have a profound impact on its optoelectronic properties. These groups lower the energy levels of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This change typically leads to a shift in the absorption and emission spectra compared to the unsubstituted indazole. Theoretical and experimental studies on substituted indazoles confirm that their electronic behavior is highly dependent on the nature and position of such groups. researchgate.net For instance, some indazole derivatives have been shown to exhibit phosphorescence at low temperatures, with emission colors (from blue to red) being dependent on the substituents. rsc.org This tunability is a key feature for designing materials with specific optoelectronic functions for applications in sensors, lighting, and electronics.

The tunable photophysical properties of indazoles make them attractive candidates for use in fluorescent materials and dye-sensitized systems. benthamdirect.com Researchers have successfully synthesized indazole derivatives that exhibit strong fluorescence, with some showing aggregation-induced emission (AIE), a highly desirable property for solid-state lighting and sensing applications. rsc.org In AIE materials, the fluorescence is weak when the molecules are dissolved but becomes intense when they aggregate, which helps overcome the common issue of aggregation-caused quenching seen in many traditional dyes. rsc.org

The design of indazole-based fluorophores has shown that their emission characteristics can be systematically controlled. For example, a study on D-indazole-π-A (Donor-indazole-pi bridge-Acceptor) type dyes found that attaching an electron-withdrawing group could dramatically enhance fluorescence intensity, a phenomenon termed "fluorescence umpolung". researchgate.net This level of control is crucial for developing smart fluorescent materials and sensors. rsc.org

In the context of renewable energy, indazole derivatives are being investigated for their potential as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netyoutube.comresearchgate.net In a DSSC, a dye molecule absorbs sunlight and injects an electron into a semiconductor material like titanium dioxide (TiO2), generating an electric current. researchgate.netyoutube.com The effectiveness of a DSSC depends heavily on the dye's ability to absorb light and the efficiency of the electron injection process. The highly conjugated and tunable electronic structure of indazoles makes them promising candidates for this role. bohrium.com The electron-withdrawing chloro and carbonitrile groups on this compound could potentially enhance its performance as a sensitizer (B1316253) by facilitating efficient charge separation and injection into the semiconductor's conduction band.

Table 1: Examples of Photophysical Properties in Substituted Indazole Derivatives
Indazole Derivative TypeObserved PropertyPotential ApplicationReference
Indole and indazole derivatives with salicylaldimineFluorescence emission ranging from turquoise to orange; AIE properties.Fluorescent sensors (e.g., for Cu2+ ions), multi-stimuli-responsive materials. rsc.org
3-Keto-1H-indazole derivativesMulti-colored phosphorescence (blue, green, red) at low temperatures (80 K).Luminescent materials for displays and lighting. rsc.org
D-indazole-π-A type dyesFluorescence umpolung (intensity enhancement upon substitution with electron-withdrawing groups).Turn-on fluorescent probes and bioimaging. researchgate.net
General substituted 2H-indazolesSolvatochromism (emission color changes with solvent polarity).Environmental sensors, probes for material properties. researchgate.net

Future Perspectives in Synthetic and Mechanistic Chemistry of Indazole Systems

The synthesis of the indazole scaffold is a mature but continually evolving field of organic chemistry. nih.govbenthamdirect.com A variety of methods have been developed, ranging from classical approaches like the Cadogan reductive cyclization to modern transition metal-catalyzed reactions. nih.govnih.govorganic-chemistry.org These methods have enabled the creation of a vast library of indazole derivatives. bohrium.com

Future research in this area is focused on several key objectives:

Efficiency and Selectivity: Developing new catalytic systems (e.g., based on palladium, copper, or silver) that can produce indazoles with higher yields and greater regioselectivity is a primary goal. nih.govresearchgate.net This is particularly important for controlling which of the two nitrogen atoms (N1 or N2) is functionalized, as this can significantly impact the molecule's properties.

Green Chemistry: There is a strong push towards more environmentally friendly synthetic routes. benthamdirect.combohrium.com This involves using less hazardous reagents, reducing waste, and employing milder reaction conditions. Metal-free and one-pot syntheses are particularly attractive from this perspective. organic-chemistry.org

Functional Group Tolerance: Synthetic methods that are tolerant of a wide range of functional groups are highly sought after. This allows for the direct synthesis of complex indazole derivatives without the need for cumbersome protecting group strategies, streamlining the path to functional molecules like this compound.

Mechanistic Understanding: Deeper mechanistic studies are crucial for the rational design of new and improved synthetic methods. nih.govnih.gov For example, understanding whether a reaction proceeds through a nitrene, a radical, or an ionic intermediate allows chemists to better control the outcome. nih.govresearchgate.net Preliminary mechanistic investigations often involve kinetic isotope effect studies, cyclic voltammetry, and the use of radical scavengers to elucidate the reaction pathway. researchgate.net

Table 2: Selected Synthetic Approaches to the Indazole Core
Synthetic MethodDescriptionKey Features/CatalystsReference
Cadogan CyclizationReductive cyclization of nitroaromatic compounds.Often harsh conditions (high temperatures, phosphite (B83602) reagents). Mechanistic studies suggest N-oxide intermediates. nih.gov
Palladium-Catalyzed ReactionsOxidative benzannulation of pyrazoles with alkynes or intramolecular C-H amination.Versatile for creating substituted indazoles. nih.gov
Copper-Catalyzed ReactionsCyclization of o-haloaryl N-sulfonylhydrazones or amination of 2-haloacetophenones.Often uses inexpensive copper catalysts. nih.govchemicalbook.com
Silver-Mediated AminationIntramolecular oxidative C-H amination of α-ketoester-derived hydrazones.Effective for synthesizing 3-substituted indazoles; proceeds via a radical intermediate. researchgate.net
Metal-Free SynthesisReaction of 2-aminophenones with hydroxylamine (B1172632) derivatives.Operationally simple, mild, and avoids transition metals. organic-chemistry.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-1H-indazole-5-carbonitrile, and how can intermediates be characterized?

  • Methodology : A modified nucleophilic substitution approach using 4,5-dichlorophthalonitrile as a precursor is recommended. Chlorine at the 4-position can be selectively substituted under controlled conditions (e.g., ammonia in DMF at 60°C). Intermediate purity is critical; use HPLC with a C18 column (ACN/water gradient) and confirm via 1^1H/13^13C NMR (e.g., 160–165 ppm for nitrile carbons) . IR spectroscopy (2,200–2,250 cm1^{-1}) validates the nitrile group .

Q. How can researchers safely handle this compound in the laboratory?

  • Methodology : Store under inert gas (argon) at –20°C to prevent hydrolysis. Use PPE (nitrile gloves, safety goggles) and conduct reactions in fume hoods. For spills, neutralize with activated carbon and dispose via hazardous waste protocols. Avoid contact with reducing agents to prevent decomposition .

Q. What spectroscopic techniques are essential for structural confirmation?

  • Methodology : Combine 1^1H NMR (aromatic protons at δ 7.8–8.5 ppm), 13^13C NMR (nitrile at ~120 ppm), and IR (C≡N stretch at ~2,220 cm1^{-1}). Mass spectrometry (ESI-MS) should show [M+H]+^+ at m/z 192.0. Cross-validate with X-ray crystallography (SHELX software) for unambiguous assignment .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

  • Methodology : Use hybrid functionals (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. Compare experimental vs. computed 13^13C NMR shifts (mean absolute error <3 ppm validates accuracy). DFT also predicts regioselectivity in substitution reactions .

Q. How should researchers address contradictions in crystallographic and spectroscopic data?

  • Methodology : If X-ray data (e.g., bond lengths) conflict with NMR/IR results, re-examine sample purity and crystallization conditions. Use SHELXL refinement to check for twinning or disorder. Cross-reference with solid-state NMR to resolve discrepancies between solution and crystal structures .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodology : Optimize stepwise quenching (e.g., TLC monitoring for intermediates) and employ flow chemistry for exothermic steps. Use Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading). For example, Pd-catalyzed coupling reactions may require ligand screening (XPhos vs. SPhos) to suppress dehalogenation .

Q. How can computational docking studies guide biological applications of derivatives?

  • Methodology : Dock this compound into target proteins (e.g., kinases) using MOE or AutoDock Vina. Validate binding poses with molecular dynamics (MD) simulations (AMBER force field). Correlate docking scores (ΔG) with in vitro IC50_{50} values to prioritize synthetic targets .

Key Considerations for Researchers

  • Contradiction Resolution : Cross-validate structural data using complementary techniques (e.g., XRD for crystallinity vs. solid-state NMR for dynamic behavior) .
  • Safety Protocols : Follow OSHA guidelines for nitrile handling, including emergency showers and spill kits .
  • Computational Validation : Benchmark DFT methods against experimental thermochemical data (e.g., atomization energies) to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.